

Eprobemide: A Comprehensive Technical Guide on its Chemical and Physical Properties

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Compound of Interest

Compound Name: Befol

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Introduction

Eprobemide is a pharmaceutical compound known for its activity as a reversible inhibitor of monoamine oxidase A (RIMA), which has led to its investigation as an antidepressant.^{[1][2]} Understanding the chemical and physical properties of eprobemide is fundamental for its development, formulation, and clinical application. This technical guide provides an in-depth overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of eprobemide is presented below. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate formulation strategies.

Property	Value	Reference
IUPAC Name	4-chloro-N-(3-morpholin-4-ylpropyl)benzamide	[3]
Chemical Formula	C ₁₄ H ₁₉ ClN ₂ O ₂	[3]
Molecular Weight	282.77 g/mol	[3]
CAS Number	87940-60-1	[3]
Appearance	Solid	[4]
Melting Point	Not explicitly found in searches.	
Boiling Point	Not explicitly found in searches.	
pKa	Not explicitly found in searches.	
LogP (calculated)	1.8	[3]

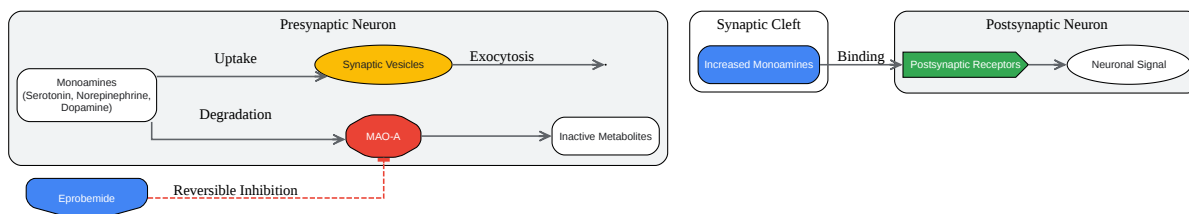
Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. Eprobemide exhibits differential solubility in various solvents.

Solvent	Solubility	Reference
Water	Insoluble	[5]
Dimethyl Sulfoxide (DMSO)	57 mg/mL (201.57 mM)	[5]
Ethanol	57 mg/mL (201.57 mM)	[5]
Methanol	Slightly soluble	[6][7]
Acetonitrile	Slightly soluble	[7]
Chloroform	Slightly soluble	[6]
Ethyl Acetate	Slightly soluble	[6]

Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Eprobemide functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). [1][2] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. [8][9] By reversibly inhibiting MAO-A, eprobemide increases the synaptic concentration of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.



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Figure 1. Signaling pathway of MAO-A inhibition by eprobemide.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like eprobemide, it indicates the pH at which the compound is 50% ionized. Potentiometric titration is a standard method for its determination. [1][3][10][11]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

- Eprobemide
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- Potassium Chloride (KCl) for ionic strength adjustment
- Methanol or other suitable co-solvent for sparingly soluble compounds
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- **Sample Preparation:** Prepare a solution of eprobemide (e.g., 1 mM) in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., methanol-water mixture) may be necessary.[\[10\]](#)
- **Ionic Strength Adjustment:** Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[\[3\]](#)
- **Titration Setup:** Place the beaker on the magnetic stirrer, immerse the pH electrode, and start gentle stirring.
- **Initial pH Adjustment:** For a basic compound like eprobemide, the solution is typically made acidic (e.g., to pH 2-3) with a standardized HCl solution.
- **Titration:** Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

- **Data Collection:** Record the pH value after each addition of NaOH, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is the traditional and most reliable method for its determination.^{[1][12][13]}

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated.

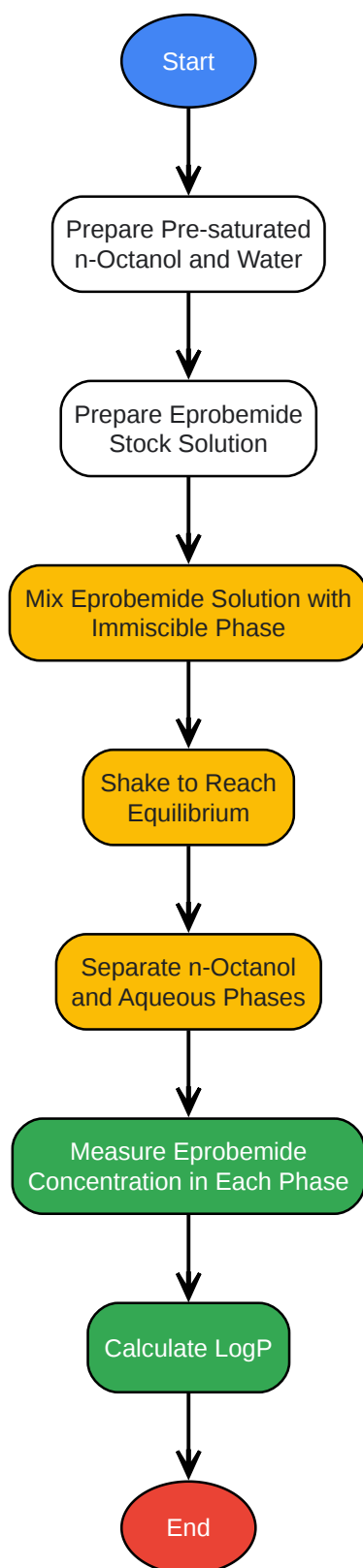
Materials:

- Eprobemide
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- **Phase Preparation:** Pre-saturate the n-octanol with water and the water/buffer with n-octanol by shaking them together and allowing the phases to separate.

- **Sample Preparation:** Prepare a stock solution of eprobemide in either the aqueous or organic phase.
- **Partitioning:** Add a known volume of the eprobemide solution to a known volume of the other phase in a separatory funnel or centrifuge tube.
- **Equilibration:** Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- **Concentration Measurement:** Carefully separate the two phases and determine the concentration of eprobemide in each phase using a suitable analytical method.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.



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Figure 2. Experimental workflow for logP determination by the shake-flask method.

Reversible MAO-A Inhibition Assay

This assay is used to determine the inhibitory potency of eprobemide on MAO-A activity. A common method involves a fluorometric or spectrophotometric measurement of a product formed by the enzymatic reaction.

Principle: The activity of MAO-A is measured in the presence and absence of the inhibitor (eprobemide). The rate of product formation is monitored, and the concentration of inhibitor that causes 50% inhibition (IC₅₀) is determined. The reversibility can be assessed by pre-incubating the enzyme with the inhibitor and then diluting the mixture to see if enzyme activity is restored.

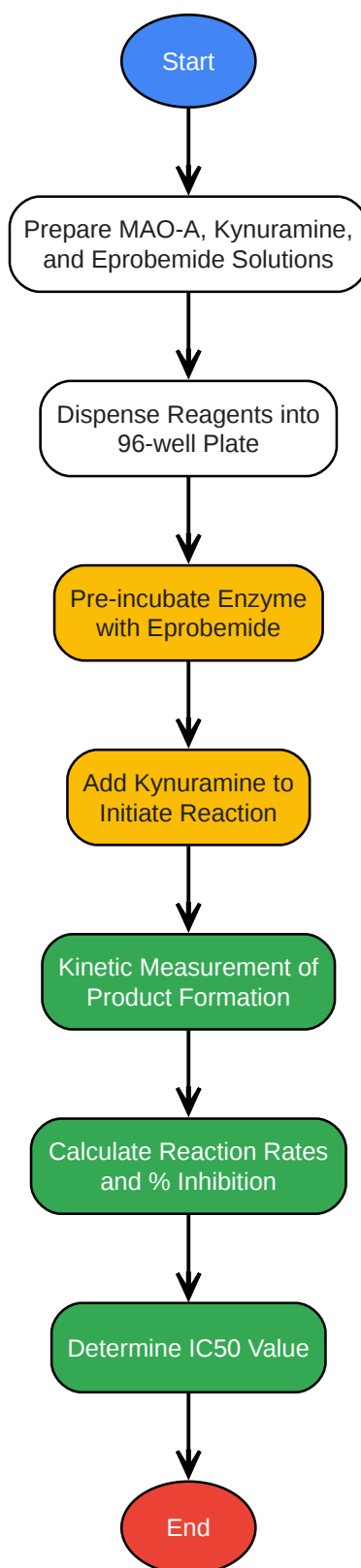
Materials:

- Recombinant human MAO-A enzyme
- Kynuramine (substrate)
- Eprobemide (inhibitor)
- Potassium phosphate buffer
- Microplate reader (fluorometer or spectrophotometer)
- 96-well plates

Procedure:

- **Reagent Preparation:** Prepare solutions of MAO-A enzyme, kynuramine substrate, and various concentrations of eprobemide in potassium phosphate buffer.
- **Assay Setup:** In a 96-well plate, add the buffer, eprobemide solution (at different concentrations), and the MAO-A enzyme. Include control wells with no inhibitor.
- **Pre-incubation (for reversibility test):** Incubate the plate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

- Initiation of Reaction: Add the kynuramine substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence or absorbance of the product (4-hydroxyquinoline) at regular intervals for a set period.
- Data Analysis:
 - Calculate the initial reaction rates (slopes of the kinetic curves) for each inhibitor concentration.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
- Reversibility Assessment: To confirm reversibility, a sample of the enzyme pre-incubated with a high concentration of eprobemide is significantly diluted. If the enzyme activity is recovered to a level similar to the control (enzyme without inhibitor), the inhibition is considered reversible.



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Figure 3. Experimental workflow for a reversible MAO-A inhibition assay.

Conclusion

This technical guide provides a consolidated overview of the essential chemical and physical properties of eprobemide, a reversible inhibitor of MAO-A. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and formulation of this promising compound. While some experimental values like melting point, boiling point, and a precise pKa were not found in the literature search, the provided protocols offer a clear path for their experimental determination.

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